NolR protein
Description
Properties
CAS No. |
144715-57-1 |
|---|---|
Molecular Formula |
C50H49N15O15S |
Synonyms |
NolR protein |
Origin of Product |
United States |
Scientific Research Applications
Microbial Symbiosis Studies
NolR has been extensively studied for its role in microbial symbiosis. Research indicates that mutations in the nolR gene can lead to altered expression of nodulation genes such as nodA, nodF, and nodM, which are critical for effective symbiotic interactions with host plants. For instance, studies have shown that constitutive expression of these genes in nolR mutants enhances nodulation efficiency, demonstrating NolR's regulatory importance in symbiotic signaling pathways .
Biotechnological Applications
NolR protein is being explored for its potential applications in biotechnology, particularly in developing biofertilizers. By manipulating NolR and its associated pathways, researchers aim to enhance nitrogen fixation capabilities in agricultural settings. This could lead to reduced reliance on chemical fertilizers, promoting sustainable agricultural practices.
Genetic Engineering
The understanding of NolR's function has implications for genetic engineering efforts aimed at improving legume crops. By engineering plants to express NolR or its target genes more effectively, scientists hope to enhance plant growth and yield through improved nitrogen uptake from the soil .
Case Study 1: Nodulation Efficiency Enhancement
A study conducted on Rhizobium leguminosarum demonstrated that mutants lacking functional NolR exhibited significantly increased expression levels of nodulation genes. This led to enhanced nodulation and nitrogen fixation in host plants compared to wild-type strains. The findings suggest that targeted manipulation of NolR could be a viable strategy for improving legume productivity .
Case Study 2: Impact on Soil Microbiome
Research investigating the impact of NolR on soil microbiomes revealed that strains with altered NolR activity could change community dynamics within the rhizosphere. These changes were associated with increased diversity and abundance of beneficial microorganisms, highlighting NolR's role not just in plant-microbe interactions but also in broader ecological contexts .
Data Tables
Comparison with Similar Compounds
Structural Homology
NolR shares significant structural homology with transcriptional regulators in the ArsR family, particularly in its DNA-binding domain:
Functional Divergence
Despite structural conservation, NolR’s regulatory targets are distinct:
- NolR vs. NrcR: Both repress symbiosis-related genes, but NrcR in R. tropici also regulates nitrogen fixation and motility, indicating broader regulatory roles .
- NolR vs. ArsR/MerR: ArsR and MerR bind metals to derepress resistance genes, whereas NolR responds to plant-derived flavonoids to fine-tune nod gene expression .
Mechanistic Insights from Mutant Studies
- NolR Knockouts: In S. meliloti, nolR mutants exhibit constitutive nod gene expression and reduced nodulation efficiency, highlighting its role as a gatekeeper of symbiosis .
- Dual Regulation in S. fredii: NolR represses EPS production, while NodD1 activates it. In nolR mutants, EPS levels drop by 5–10 fold, underscoring its balancing role in biofilm formation and symbiosis .
Evolutionary Context
NolR homologs are conserved in rhizobial chromosomes or chromids (e.g., 91% similarity in R. leguminosarum), but their regulatory networks have diverged. For example:
- R. tropici CIAT 899 uses NolR to optimize nodulation in specific hosts, while S. fredii employs it to synchronize EPS and nod gene expression .
Preparation Methods
Mechanical Disruption via Sonication
Post-induction, cells are lysed using sonication in buffers containing 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 20 mM imidazole, and 1 mM β-mercaptoethanol (βME). Three 30-second pulses at 15 µm amplitude, interspersed with 1-minute cooling intervals, achieve >90% lysis efficiency without denaturing membrane-associated contaminants. The inclusion of 1% Tween 20 in lysis buffers enhances solubilization of hydrophobic protein aggregates.
Centrifugation and Clarification
Centrifugation at 18,000 × g for 30 minutes at 4°C separates soluble NolR from cellular debris. Filtration through 0.2 µm membranes ensures sterility and removes particulate matter prior to chromatography.
Affinity Chromatography for Primary Purification
Table 1: Comparative Ni-Affinity Purification Metrics
| Parameter | Traditional Ni-NTA | MagneHis™ |
|---|---|---|
| Binding Capacity (mg/mL) | 5–10 | 1–2 |
| Purity (%) | 70–80 | 60–70 |
| Processing Time (hr) | 2–3 | 0.5–1 |
Secondary Purification and Tag Removal
Size-Exclusion Chromatography (SEC)
Post-IMAC, NolR is further purified using a Superdex-75 column equilibrated with 150 mM Tris-HCl (pH 8.5), 100 mM NaCl, and 5 mM βME. SEC resolves monomeric NolR (≈12 kDa) from dimeric or aggregated forms, achieving >95% homogeneity.
Proteolytic Cleavage of Affinity Tags
Thrombin or tobacco etch virus (TEV) protease removes the His₆ tag, leaving two residual N-terminal residues (Gly-Ser). Incubation with thrombin (1 U/mg protein) for 16 hours at 4°C yields tag-free NolR, confirmed by SDS-PAGE and mass spectrometry.
Buffer Optimization and Stabilization
Preventing Oxidation and Aggregation
NolR requires reducing agents (1–5 mM βME or dithiothreitol) and 10% glycerol to maintain solubility during storage. Buffers with pH ≥8.0 minimize precipitation, as acidic conditions promote dimerization and loss of DNA-binding activity.
Yield and Purity Assessment
Spectrophotometric Quantitation
The Bradford assay, calibrated against bovine serum albumin (BSA), estimates NolR concentrations with a linear range of 0.1–1.4 mg/mL. Absorbance at 280 nm (extinction coefficient: 14,440 M⁻¹cm⁻¹) provides a rapid alternative but overestimates purity in the presence of nucleic acid contaminants.
Analytical Gel Electrophoresis
SDS-PAGE with Coomassie Brilliant Blue staining confirms the absence of degradation products and residual His₆ tags. A single band at ≈12 kDa indicates successful purification, while higher molecular weight bands suggest incomplete thrombin cleavage or dimerization.
Troubleshooting Common Challenges
Low Solubility and Inclusion Body Formation
Reducing induction temperature to 16–18°C and supplementing media with 0.5 M sucrose or 2% ethanol enhances soluble NolR expression. If insolubility persists, refolding denatured protein from inclusion bodies using stepwise dialysis against decreasing urea concentrations (6–0 M) may recover activity.
Q & A
Q. What is the structural basis of NolR’s regulatory function in rhizobial symbiosis?
NolR is a helix-turn-helix transcriptional regulator that binds to DNA to repress nodulation and symbiosis genes. Its structure, resolved via X-ray crystallography, reveals a unique DNA-binding domain with a winged helix motif, enabling sequence-specific interactions with promoter regions . For example, in Sinorhizobium fredii, NolR binds to AT-rich sequences upstream of target genes, blocking transcription initiation . Structural studies also highlight conserved residues critical for DNA recognition and repression, providing a framework for mutagenesis studies .
Q. How does NolR regulate the transition from free-living bacteria to symbiotic nitrogen-fixing bacteroids?
NolR acts as a master "off-switch" by repressing genes required for symbiosis, including nodD and other nodulation (nod) genes, under non-inducing conditions. This ensures bacteria remain in a free-living state until plant-derived flavonoids activate NodD, which counteracts NolR’s repression . Experimental validation involves β-galactosidase reporter assays to quantify promoter activity in nolR mutants versus wild-type strains under varying flavonoid concentrations .
Q. What is the functional relationship between NolR and NodD in rhizobia?
NodD activates nodulation genes upon detecting plant flavonoids, while NolR constitutively represses these genes. Their antagonistic roles create a regulatory checkpoint: NolR maintains repression until sufficient flavonoid signals override its activity via NodD . Chromatin immunoprecipitation (ChIP) assays demonstrate competitive binding of NolR and NodD to overlapping promoter regions, such as the nodD promoter in Rhizobium tropici .
Advanced Research Questions
Q. How does NolR recognize and bind diverse DNA sequences across target promoters?
Despite sequence variability, NolR binds conserved AT-rich motifs through its helix-turn-helix domain. Structural studies show that conformational flexibility in its DNA-binding wing region allows adaptation to divergent sequences . Electrophoretic mobility shift assays (EMSAs) with mutated promoter fragments have identified critical base pairs for NolR binding in Sinorhizobium meliloti .
Q. What proteomic approaches have elucidated NolR’s global regulatory network?
Comparative proteomics of nolR mutants and wild-type strains using 2D gel electrophoresis and MALDI-TOF mass spectrometry revealed 68 differentially expressed proteins, including metabolic enzymes and stress-response factors. For instance, NolR represses gluconeogenesis genes in early log phase but activates them in stationary phase, indicating phase-dependent regulatory roles .
Q. How do contradictions in NolR’s role across rhizobial species inform mechanistic studies?
In R. meliloti, NolR specifically represses nodD genes, whereas in S. meliloti, it regulates broader processes like plasmid conjugation and heat-shock survival . These differences suggest species-specific co-regulators or promoter architectures. Researchers can test this by expressing nolR orthologs in heterologous hosts and measuring impacts on reporter gene fusions .
Q. What methodological challenges arise in crystallizing NolR and analyzing its DNA complexes?
NolR’s intrinsic flexibility complicates crystallization. Strategies include truncating flexible termini and using high-throughput crystallization screens with PEG-based precipitants . For DNA-binding studies, cryo-EM or SAXS can resolve dynamic interactions when crystallography fails .
Q. How conserved is NolR’s regulatory mechanism among ArsR/SmtB-family proteins?
NolR shares 64% identity in its DNA-binding domain with ArsR, a metal-sensing regulator, but lacks metal-binding cysteine residues. Chimeric proteins swapping domains between NolR and ArsR have shown that DNA-binding specificity is modular, enabling engineering of synthetic regulators .
Methodological Recommendations
- For structural studies : Combine X-ray crystallography with molecular dynamics simulations to resolve conformational changes during DNA binding .
- For functional analysis : Use nolR knockout mutants complemented with plasmid-borne nolR under inducible promoters to dissect temporal regulatory effects .
- For evolutionary studies : Apply phylogenetic footprinting to identify conserved NolR-binding motifs across rhizobial genomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
